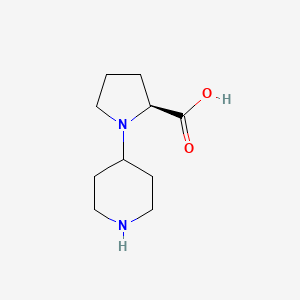

1-(4-piperidinyl)-L-proline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18N2O2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

(2S)-1-piperidin-4-ylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H18N2O2/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8/h8-9,11H,1-7H2,(H,13,14)/t9-/m0/s1 |

InChI Key |

JWGKVFFVSKMJQU-VIFPVBQESA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C2CCNCC2)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C2CCNCC2)C(=O)O |

sequence |

P |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Piperidinyl L Proline and Its Derivatives

Stereoselective Synthesis Approaches to the 1-(4-piperidinyl)-L-proline Core

The construction of the this compound core structure with precise stereochemical control is fundamental to its development. The asymmetric nature of L-proline demands synthetic routes that can preserve or selectively establish the desired stereochemistry at multiple chiral centers.

Nucleophilic Substitution Strategies for Piperidinyl Moiety Introduction

Nucleophilic substitution serves as a primary method for forging the crucial bond between the proline and piperidine (B6355638) rings. libretexts.orgmhmedical.com In this approach, the proline nitrogen acts as a nucleophile, attacking an electrophilic piperidine derivative. To achieve this, the piperidine ring is typically equipped with a good leaving group, such as a tosylate or a halide, at the 4-position. The reaction is a form of N-alkylation, where the secondary amine of the L-proline ring displaces the leaving group on the piperidine ring.

Key factors influencing the success of this strategy include the choice of solvent, base, and protecting groups on the L-proline moiety. The carboxyl group of proline must be protected, often as an ester (e.g., methyl or benzyl (B1604629) ester), to prevent unwanted side reactions. nih.gov The reaction conditions are optimized to ensure that the substitution proceeds efficiently without racemization of the proline's chiral center. libretexts.org

Table 1: Key Parameters in Nucleophilic Substitution for Piperidinyl Introduction

| Parameter | Role/Consideration | Common Examples |

| Proline Protecting Group | Prevents side reactions of the carboxylic acid. | Methyl ester, Benzyl ester, Boc group |

| Piperidine Leaving Group | Facilitates the nucleophilic attack by the proline nitrogen. | Tosylate, Mesylate, Halides (Br, I) |

| Solvent | Solubilizes reactants and influences reaction rate. | DMF, Acetonitrile, THF |

| Base | Neutralizes the acid formed during the reaction. | K₂CO₃, NaH, Triethylamine |

Derivatization of L-Proline for Piperidinyl Linkage

Achieving a successful linkage between L-proline and a piperidinyl group often requires careful derivatization of the proline molecule to enhance its reactivity and prevent unwanted side reactions. sigmaaldrich.comimpactfactor.org A common strategy involves a two-step process of esterification followed by acylation to protect both the carboxyl and amino functional groups, respectively. sigmaaldrich.com

For instance, the carboxyl group can be esterified using methanolic HCl or other standard esterification methods. sigmaaldrich.com Subsequently, the amino group can be protected. This derivatization ensures that the intended nucleophilic substitution occurs specifically at the desired position. sigmaaldrich.com These derivatization schemes are designed to improve the chromatographic properties of proline for analysis and to direct the synthesis towards the desired product without causing racemization. sigmaaldrich.com

Synthesis of Prolyl-Piperidinylacetic Acid Derivatives

Building upon the core this compound structure, further derivatization can yield compounds with specific biological targets. A notable example is the synthesis of prolyl-piperidinylacetic acid derivatives, which have been investigated as antagonists for Very Late Antigen-4 (VLA-4). nih.gov

The synthesis of these derivatives involves coupling the this compound core with an appropriate acetic acid moiety. nih.gov In a published study, a series of these compounds were synthesized and evaluated, with many showing potent activity with low nanomolar IC50 values. nih.gov The synthetic route allows for modifications on both the pyrrolidine (B122466) ring of proline (e.g., introduction of a hydroxyl group) and the acetic acid portion, enabling a systematic exploration of structure-activity relationships (SAR). nih.govnih.gov The introduction of a hydroxy group into the pyrrolidine ring was found to confer moderate plasma clearance in pharmacokinetic studies in rats and dogs. nih.gov

Solid-Phase Synthesis Techniques for Proline-Containing Peptides and Analogs

The unique cyclic structure of proline imposes significant constraints on the peptide backbone, making it a critical residue for controlling protein and peptide conformation. embopress.orgnih.gov Solid-phase peptide synthesis (SPPS) provides a powerful platform for incorporating proline and its analogs, like this compound, into peptide chains to modulate their structure and function. biotage.comluxembourg-bio.comgoogle.com

Proline Editing for Diversification of 4-Substituted Prolines

"Proline editing" is an innovative and practical solid-phase strategy for synthesizing peptides with a wide variety of stereospecifically modified proline residues. nih.govnih.govacs.org The process begins with the incorporation of a commercially available precursor, typically Fmoc-4R-hydroxyproline (Hyp), into a peptide sequence using standard SPPS protocols. nih.govresearchgate.netacs.org

After the peptide chain is assembled, the hydroxyl group of the Hyp residue, which was orthogonally protected (e.g., with a trityl group), is selectively deprotected. nih.govnih.govacs.org This exposed hydroxyl group then serves as a versatile handle for a suite of chemical transformations directly on the solid support. These modifications can include Mitsunobu reactions, oxidation, reduction, acylation, and various substitution reactions, allowing for the stereospecific conversion of the 4R-Hyp into over a hundred different 4-substituted proline analogs with either 4R or 4S stereochemistry. nih.govresearchgate.net

Table 2: Examples of 4-Substituted Prolines Synthesized via Proline Editing

| Category | Examples of Introduced Functionalities |

| Amino Acid Mimetics | Cys, Asp/Glu, Phe, Lys, Arg |

| Recognition Motifs | Biotin, RGD |

| Spectroscopic Handles | Fluoro (¹⁹F NMR), Cyanophenyl ether (IR) |

| Reactive Handles | Azide, Alkyne, Thiol, Ketone, Maleimide |

| Leaving Groups | Sulfonate, Halide, Bromoacetate |

This method bypasses the need for laborious solution-phase synthesis of individual proline analogs, providing a highly efficient route to structurally diverse peptides. nih.govnih.gov

Integration into Peptide Synthesis for Structural and Functional Modulation

By substituting standard proline with 4-substituted analogs, such as this compound derivatives, chemists can exert fine control over the peptide's properties. The substituents at the 4-position can influence the proline ring's pucker (Cγ-exo vs. Cγ-endo), which in turn affects the cis-trans isomerization of the preceding peptide bond and the local backbone torsion angles (φ, ψ). nih.govacs.org For example, electron-withdrawing groups can alter the kinetics of cis-trans isomerization. thieme-connect.de

Furthermore, "pseudoprolines," which are derived from serine, threonine, or cysteine, can be temporarily introduced during SPPS. luxembourg-bio.comacs.org These structures disrupt the formation of β-sheet aggregates that can hinder peptide synthesis, thereby improving solvation and coupling efficiency. luxembourg-bio.comacs.org The native Ser/Thr residue can be regenerated later, making this a powerful tool for the synthesis of "difficult sequences." luxembourg-bio.com The ability to introduce such a wide array of chemical functionalities via proline analogs allows for the precise modulation of peptide stability, receptor binding affinity, and enzymatic resistance. researchgate.net

Role of 1 4 Piperidinyl L Proline As a Chiral Scaffold and Building Block

Construction of Spiro and Fused N-Heterocyclic Systems

The synthesis of spiro and fused N-heterocyclic compounds is of significant interest due to their prevalence in natural products and pharmaceutically active molecules. nih.govnih.gov 1-(4-piperidinyl)-L-proline, as a derivative of L-proline, is an excellent precursor for the generation of key intermediates used in the construction of these complex three-dimensional structures. rsc.orgnih.gov

The 1,3-dipolar cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. rsc.orgnih.gov L-proline and its analogues are extensively used in these reactions, particularly in decarboxylative pathways. rsc.orgbeilstein-journals.org This process typically involves the reaction of the amino acid with an aldehyde or ketone, leading to the in situ formation of an azomethine ylide, which then acts as the 1,3-dipole. rsc.org

The reaction mechanism commences with the condensation of the secondary amine of the proline derivative with a carbonyl compound, often an isatin or another aldehyde, to form a zwitterionic intermediate. Subsequent thermal decarboxylation generates a highly reactive azomethine ylide. This intermediate can then be trapped by a variety of dipolarophiles, such as alkenes, alkynes, or other compounds with double or triple bonds, to yield a diverse range of spiro and fused N-heterocyclic scaffolds. rsc.orgresearchgate.net The stereochemistry of the final product is often controlled by the inherent chirality of the starting L-proline analogue.

| Reaction Type | Reactants | Key Intermediate | Product Type | Ref |

| Decarboxylative 1,3-Dipolar Cycloaddition | L-proline analogue, Isatin, Dipolarophile | Azomethine Ylide | Spiro/Fused N-Heterocycles | rsc.orgrsc.org |

| Multi-component Reaction | L-proline analogue, Aldehyde, Dipolarophile | Azomethine Ylide | Pyrrolidine-containing heterocycles | beilstein-journals.org |

Azomethine ylides are versatile intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocycles like pyrrolidines and spiropyrrolidines. mdpi.comresearchgate.net The generation of azomethine ylides from L-proline and its derivatives through decarboxylative condensation is a well-established and efficient method. rsc.orgresearchgate.net

In a typical reaction, the L-proline analogue reacts with a carbonyl compound, such as isatin or acenaphthenequinone, in a suitable solvent, often under reflux conditions. mdpi.com This condensation leads to the formation of an unstable intermediate that readily loses carbon dioxide to generate the azomethine ylide. This ylide, which is a 1,3-dipole, then undergoes a [3+2] cycloaddition reaction with a dipolarophile. nih.gov This cycloaddition step is often highly diastereoselective, affording complex spiro-heterocycles with multiple stereocenters. The choice of reactants and reaction conditions can be tailored to synthesize a wide array of spiro-oxindoles and other intricate heterocyclic systems. mdpi.comresearchgate.net

| Precursors for Azomethine Ylide | Dipolarophile Examples | Resulting Spiro-Heterocycle | Ref |

| L-proline analogue, Isatin | (E)-3-aryl-1-(thiophen-2-yl)-prop-2-en-1-ones | Spiro[3H-indole-3,3′-[3H]pyrrolizin]-2-ones | mdpi.com |

| L-proline analogue, Acenaphthenequinone | 2,6-bis(ylidene)cyclohexanones | Spiro-cyclohexanones | mdpi.com |

| L-proline analogue, Ninhydrin | Chalcones | Spiroindane-1,3-diones | mdpi.com |

Chiral Building Block in the Synthesis of Complex Molecular Architectures

Chiral building blocks are enantiomerically pure compounds that are used as starting materials for the synthesis of more complex chiral molecules, such as pharmaceuticals and natural products. nih.govsigmaaldrich.com this compound, inheriting the chirality of L-proline, is a valuable chiral building block. Its rigid conformational structure, due to the pyrrolidine (B122466) ring, allows for the predictable transfer of stereochemical information during a synthesis. mdpi.comunibo.it

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.gov This class of compounds includes many that have potent pharmacological activities. The piperidine (B6355638) structural motif is a common feature in a wide range of alkaloids and synthetic pharmaceuticals. beilstein-journals.orgnih.gov

Given that this compound contains both a proline ring, useful for stereocontrolled reactions, and a piperidine ring, it is a highly suitable precursor for the synthesis of complex alkaloids and other piperidine-based derivatives. acs.org For instance, the proline moiety can be used to direct the stereoselective formation of new chiral centers, while the piperidine ring can be further functionalized or incorporated into a larger bicyclic or polycyclic alkaloid framework, such as those found in homotropane alkaloids. beilstein-journals.org The synthesis of various piperidine derivatives often involves multi-step sequences where a chiral scaffold directs the assembly of the final molecule. researchgate.netnih.gov

The development of novel, non-proteinogenic amino acids is an area of significant interest in medicinal chemistry and peptide science. These unnatural amino acids can be incorporated into peptides to enhance their stability, conformational properties, and biological activity. L-proline and its analogues serve as excellent scaffolds for the synthesis of new heterocyclic amino acid-like derivatives. researchgate.netnih.gov

The structure of this compound can be systematically modified to create a library of novel amino acid derivatives. For example, the carboxylic acid group can be transformed into other functional groups, or the piperidine ring can be substituted to introduce additional diversity. researchgate.net The proline ring provides a rigid conformational constraint, which can be beneficial for designing peptides with specific secondary structures. nih.gov The synthesis of such derivatives often involves standard peptide chemistry and functional group transformations, starting from the chiral scaffold of the proline analogue.

Despite a comprehensive and targeted search for scientific literature concerning the chemical compound "this compound," it has become evident that there is a significant lack of specific published research on its catalytic applications. The current body of scientific literature does not provide sufficient data to generate a thorough and detailed article that focuses solely on this specific compound as per the requested outline.

Therefore, it is not possible to provide a scientifically accurate and detailed article on "this compound" that adheres to the strict and detailed outline provided in the instructions. To do so would require speculation and generalization from other L-proline derivatives, which would not meet the requirements of being "thorough, informative, and scientifically accurate" for the specified compound.

A potential alternative, should you be interested, would be to broaden the scope of the article to include a comparative study of various L-proline derivatives, including those with piperidinyl moieties where data is available. This would allow for a comprehensive and well-supported article that follows a similar structure to your requested outline, while being grounded in available scientific research.

Catalytic Applications and Mechanistic Insights

Role as Chiral Ligands in Metal-Mediated Catalysis

Transition Metal Complexes of Prolinate and Its Homologs in Asymmetric Reduction

The bifunctional nature of proline derivatives, possessing both a secondary amine and a carboxylic acid, makes them excellent ligands for transition metals. These complexes are highly effective in catalyzing asymmetric reactions, including reductions. The chiral scaffold of the prolinate ligand enforces a chiral environment around the metal center, enabling the stereoselective transfer of a hydride or equivalent to a prochiral substrate.

Research has demonstrated the utility of L-proline amide derivatives of 1,4-dihydronicotinamides in the asymmetric reduction of ethyl benzoylformate. rsc.org The stereochemical outcome of these reactions is significantly influenced by the choice of the metal catalyst, with various metal ions like magnesium perchlorate, zinc chloride, and cobalt chloride leading to a wide range of enantiomeric excesses (5-83%). rsc.org This highlights the crucial role of the metal in organizing the transition state assembly.

Furthermore, proline has been employed as a chiral auxiliary for the synthesis of enantiomerically pure ruthenium(II) polypyridyl complexes. nih.gov In these systems, the proline ligand directs the stereochemistry of the complex formation under thermodynamic control. Similarly, chiral rhodium(III) complexes, whose centrochirality is established using proline-mediated synthesis, have proven to be powerful Lewis acid catalysts for various asymmetric transformations. researchgate.net The modular nature of proline derivatives allows for the fine-tuning of the ligand's steric and electronic properties to optimize reactivity and selectivity for specific reduction reactions. organic-chemistry.org

| Proline Derivative/Homolog | Metal Catalyst | Reaction Type | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| L-proline amide of 1,4-dihydronicotinamide | Mg(ClO₄)₂, ZnCl₂, CoCl₂ | Asymmetric Reduction | Ethyl benzoylformate | 5-83% |

| L-proline | Ruthenium(II) | Chiral Auxiliary in Complex Synthesis | Polypyridyl ligands | High enantiopurity |

| trans-4-hydroxy-L-proline | Copper(I) | Ullmann-type Coupling | Aryl iodides and β-ketoesters | 71-93% |

Chiral Ligand-Induced Optoelectronic Properties in Hybrid Materials

The integration of chiral organic molecules, such as proline derivatives, into inorganic or organic materials can give rise to hybrid materials with unique chiroptical and optoelectronic properties. These properties, including circular dichroism (CD) and circularly polarized luminescence (CPL), are of significant interest for applications in 3D displays, optical data storage, and spintronics. nih.govacs.org

Mechanistic Investigations of Catalytic Pathways

The catalytic prowess of L-proline and its derivatives stems from their ability to activate substrates through distinct, well-defined mechanistic pathways. researchgate.netlongdom.org Understanding these mechanisms is crucial for rational catalyst design and reaction optimization.

Enamine and Iminium Ion Intermediates

A cornerstone of proline catalysis is its dual ability to act via two primary covalent intermediates: enamines and iminium ions. researchgate.netwikipedia.org

Enamine Catalysis: In reactions involving a carbonyl donor (like a ketone or aldehyde), the secondary amine of the proline catalyst condenses with the carbonyl group to form a nucleophilic enamine intermediate. pnas.orgmdpi.com This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making its α-carbon more nucleophilic and facilitating attacks on various electrophiles. This pathway is central to reactions like aldol (B89426), Mannich, and Michael additions. nih.govmdpi.com

Iminium Catalysis: Conversely, when reacting with α,β-unsaturated carbonyl compounds (electrophiles), proline forms a transient iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack. mdpi.comresearchgate.net

The catalytic cycle typically involves the formation of one of these intermediates, the key bond-forming step, and subsequent hydrolysis to release the product and regenerate the catalyst. wikipedia.org Experimental studies using techniques like NMR spectroscopy have provided evidence for these transient intermediates, although their elusive nature often makes direct observation challenging. pnas.orgacs.org

Transition State Modeling and Stereocontrol

The high degree of stereoselectivity achieved in proline-catalyzed reactions is rationalized by well-ordered transition state models. The rigid pyrrolidine (B122466) ring of proline creates a defined chiral environment that directs the approach of the reacting partners.

Several models have been proposed to explain the origin of stereocontrol. For aldol reactions, the Zimmerman-Traxler model, which invokes a six-membered, chair-like transition state, is often cited. wikipedia.org In this model, the carboxylic acid group of proline plays a crucial role, acting as a Brønsted acid to activate the electrophile and orienting the substrates through hydrogen bonding. wikipedia.org This dual activation—covalent enamine formation and non-covalent hydrogen bonding—is a key feature of proline's effectiveness.

For other reactions, such as the Michael addition, refined transition state models have been developed using computational methods like Density Functional Theory (DFT). acs.orgnih.govacs.org These studies analyze various possible approaches of the electrophile to the enamine intermediate (e.g., syn or anti to the carboxylic acid group) to determine the lowest energy pathway, which corresponds to the major stereoisomer observed experimentally. nih.govacs.org These models have been successful in predicting the outcomes of aldol, Mannich, and Michael reactions, solidifying the understanding of how stereocontrol is achieved. acs.orgacs.org

| Model | Reaction Type | Key Stabilizing Interaction | Predicted Outcome |

|---|---|---|---|

| Zimmerman-Traxler | Aldol Reaction | H-bonding from proline's carboxylic acid to the aldehyde in a chair-like transition state | Predicts Re-face attack, leading to the observed stereoisomer |

| Houk-List Model | Aldol Reaction | Similar to Zimmerman-Traxler, emphasizing the role of a single proline molecule | Explains high enantioselectivity through a rigid, bicyclic-like transition state |

| Refined DFT Models | Michael Addition | Analysis of H-bonding vs. non-H-bonding interactions; role of base additives | Identifies the most stable transition state, often involving an anti-face approach of the electrophile |

Interactions and Derivatives in Medicinal Chemistry Research

Design and Synthesis of Bioactive Derivatives of 1-(4-piperidinyl)-L-proline

The design of bioactive molecules based on the this compound framework involves leveraging the distinct characteristics of each ring system. The proline component offers a rigid backbone that can precisely orient substituents in three-dimensional space, a critical factor for specific molecular recognition at receptor binding sites. The piperidine (B6355638) ring, a ubiquitous feature in many FDA-approved drugs, serves as a versatile anchor for introducing a variety of functional groups to fine-tune properties such as solubility, lipophilicity, and target affinity. researchgate.netwikipedia.org Synthetic strategies often involve coupling a protected proline derivative with a suitably functionalized piperidine, or building one heterocycle onto the other through multi-step sequences or elegant one-pot multicomponent reactions. nih.gov

Prolyl-Piperidinylacetic Acid Derivatives as Receptor Antagonists

While specific research on prolyl-piperidinylacetic acid derivatives is not extensively detailed in publicly available literature, the underlying principle of combining proline and piperidine moieties is a recognized strategy for developing receptor antagonists. For instance, research into antagonists for the CXCR3 chemokine receptor has yielded potent pyridyl-piperazinyl-piperidine derivatives. nih.gov In this class of compounds, the piperidine ring is a central component, and structure-activity relationship (SAR) studies have shown that substitutions on the linked piperazine (B1678402) ring dramatically affect receptor affinity, with some analogs achieving IC50 values in the low nanomolar range. nih.gov

Similarly, piperidine derivatives have been identified as crucial for dual-activity ligands targeting both histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, which have shown promise for treating pain. acs.orgnih.gov Studies comparing piperidine-containing compounds to their piperazine counterparts revealed that the piperidine moiety was a critical structural element for achieving high affinity at the σ1 receptor. nih.gov This highlights the potential of piperidine-based scaffolds, logically including prolyl-piperidinyl structures, in the design of highly specific and potent receptor antagonists.

Piperidine-Substituted Motifs in Enzyme Inhibitors

The piperidine ring is a key structural motif in a wide array of enzyme inhibitors due to its ability to present substituents in defined spatial orientations that can interact with enzyme active sites. acs.orgnih.gov It is a foundational component in drugs targeting various enzymes, including monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases. nih.gov For example, piperine (B192125), a natural alkaloid from black pepper containing a piperidine ring, is a known MAO inhibitor. nih.gov Synthetic derivatives of piperine have been developed where modifications to the piperidine ring and the linker chain significantly influence inhibitory potency and selectivity for MAO-A versus MAO-B. acs.org

Furthermore, the incorporation of piperidine has been explored in the design of kinase inhibitors. In the development of inhibitors for inositol (B14025) phosphate (B84403) multikinase (IPMK), introducing a 4-piperidine group was a key step in optimizing the lead compound, resulting in retained potency and improved pharmacokinetic properties. acs.org

| Derivative Class | Target Enzyme | Key Findings | Reference |

| Piperine Derivatives | Monoamine Oxidase (MAO) | The piperidine ring is essential for activity. Modifications influence potency and selectivity for MAO-A vs. MAO-B. | acs.orgnih.gov |

| Donepezil–Trolox Hybrids | Monoamine Oxidase (MAO) | A fluorine atom on the benzyl (B1604629) piperidine moiety is important for MAO inhibition. | nih.gov |

| Phenyl-piperidine Derivatives | Inositol Phosphate Multikinase (IPMK) | Introduction of a 4-piperidine basic group retained potent inhibitory activity. | acs.org |

Proline and its Analogues in the Development of Targeted Therapies

Proline and its synthetic analogues are invaluable tools in medicinal chemistry, primarily due to the unique conformational constraints imposed by the pyrrolidine (B122466) ring. sigmaaldrich.com This structural feature is critical in protein folding and molecular recognition, making proline analogues attractive for designing peptidomimetics and small-molecule drugs. sigmaaldrich.comnih.gov The development of synthetic methods to create functionally and structurally diverse proline derivatives has expanded their application in creating targeted therapies. nih.gov

Enzyme Inhibitors (e.g., Metallo-β-Lactamases, Matrix Metalloproteases)

The proline scaffold has proven to be an excellent starting point for designing potent inhibitors of metalloenzymes. In the field of matrix metalloproteinase (MMP) inhibitors, which are targets for diseases like arthritis and cancer, proline-based compounds have demonstrated significant efficacy. nih.govdovepress.com Research has shown that introducing an sp²-hybridized center at the C-4 position of the proline ring can enhance potency by an order of magnitude compared to saturated analogues. nih.gov This modification, achieved by creating an exomethylene or a functionalized oxime at C-4, led to inhibitors with potencies in the nanomolar range for MMP-3 and MMP-1. nih.gov Further studies on D- and L-proline derivatives, including (4R)-4-hydroxy-L-proline, have yielded highly potent and selective MMP inhibitors with IC50 values in the nanomolar and even picomolar range. nih.gov

While no clinically approved inhibitors exist for metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics, the principles of targeting metalloenzymes with scaffold-based inhibitors are relevant. nih.gov The design of MBL inhibitors often focuses on molecules that can effectively chelate the zinc ions in the active site. The rigid conformation of proline analogues can be used to position zinc-binding groups optimally, representing a promising, albeit challenging, avenue for future research.

| Proline-Based Inhibitor Scaffold | Target Enzyme | Key Structural Feature for Potency | Resulting Potency | Reference |

| C-4 Modified Proline | MMP-1, MMP-3 | Introduction of sp² center at C-4 (oxime or exomethylene) | <100 nM for MMP-1, <10 nM for MMP-3 | nih.gov |

| (2S,4S)-4-Hydroxyproline Derivative | MMP-13 | Specific stereochemistry and hydroxylation | Picomolar range inhibitor | nih.gov |

Modulators of Cellular Uptake Mechanisms

Proline and its analogues can influence cellular uptake by interacting with amino acid transport systems. The cell's machinery for transporting L-proline can be exploited to deliver therapeutic agents. Synthetic proline derivatives can be designed as mimics that are recognized by these transporters. For example, hydroxy-L-proline has been used as a scaffold to synthesize selective, high-affinity inhibitors of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). biorxiv.org By acting as competitive, non-transported inhibitors, these molecules can block the uptake of natural amino acids, a strategy that could be valuable in contexts where cells, such as certain cancer cells, are highly dependent on specific amino acids. The development of such molecules demonstrates that the proline scaffold can be functionalized to create potent modulators of specific cellular transport mechanisms. biorxiv.org

Scaffolds for Diverse Biologically Active Compounds

The proline ring is a versatile scaffold for creating a wide variety of biologically active compounds. nih.gov Its rigid structure provides a stable platform onto which numerous functional groups can be attached with precise stereochemical control. A technique known as "proline editing" allows for the postsynthetic modification of hydroxyproline (B1673980) residues within a peptide sequence, enabling the creation of over 100 different 4-substituted prolyl amino acids. nih.gov This method provides access to derivatives designed for specific purposes, including bioorthogonal conjugation reactions that are crucial for chemical biology studies. nih.gov

The applications are broad, with proline-derived scaffolds being used to develop constrained dipeptide mimics and other complex peptidomimetic structures. researchgate.net The ability to easily functionalize the proline core allows for chemical modifications aimed at improving the pharmaceutical properties of a lead compound without needing a complete redesign of its synthesis. researchgate.net This adaptability makes the proline scaffold a cornerstone in the construction of combinatorial libraries for drug screening and the development of targeted therapeutic agents.

Biotransformations and Enzymatic Modifications of Proline Derivatives

The study of biotransformations and enzymatic modifications of proline and its derivatives is a dynamic field in medicinal chemistry, offering pathways to novel compounds with unique biological activities. Enzymes, with their high specificity and efficiency, are powerful tools for modifying complex molecules like proline derivatives under mild conditions. While direct enzymatic modification studies on this compound are not extensively documented in publicly available research, the broader investigation of enzymatic transformations of other proline analogs provides a solid foundation for understanding potential metabolic pathways and synthetic possibilities.

Research into the enzymatic modification of proline derivatives has largely focused on several key types of transformations: hydroxylation, racemization, and modifications at the N-terminus of proline-containing peptides. These studies reveal the versatility of enzymes in accommodating and acting upon the constrained pyrrolidine ring of proline.

One of the most well-documented enzymatic modifications of proline-containing molecules involves the use of tyrosinase from Agaricus bisporus (abTYR). nih.govberkeley.educhemrxiv.org This enzyme catalyzes the oxidation of phenols and catechols into highly reactive o-quinone intermediates. berkeley.educhemrxiv.org These intermediates can then readily couple with the N-terminal proline residues of proteins and peptides. nih.govberkeley.educhemrxiv.org This method offers a significant advantage over traditional chemical modifications due to its high regioselectivity and mild reaction conditions, often proceeding efficiently even at low temperatures. berkeley.edu The process utilizes molecular oxygen as the oxidant, making it an environmentally benign approach. nih.govberkeley.educhemrxiv.org

Another significant area of research is the enzymatic activity on the proline ring itself. For instance, proline dehydrogenase (PRODH) is a key enzyme in the catabolism of proline, oxidizing it to Δ¹-pyrroline-5-carboxylate. Studies have shown that PRODH can also act on proline analogs, such as thiazolidine-4-carboxylate (T4C), indicating a degree of substrate flexibility that might extend to other substituted prolines.

Furthermore, enzymes like proline racemase (ProR) and hydroxyproline epimerase (HypE) catalyze the stereochemical inversion at the α-carbon of proline and the epimerization of hydroxyproline, respectively. libretexts.org These enzymes are crucial in the metabolism of bacteria and some parasites and highlight nature's ability to modify the fundamental stereochemistry of the proline scaffold.

While the aforementioned examples deal with modifications of the core proline structure or its N-terminus in a peptide context, research into N-substituted proline derivatives offers further insights. A study on the enzymatic resolution of N-substituted-β-prolines demonstrated that lipases can be employed for the enantioselective esterification of these compounds. This is particularly noteworthy as it shows enzymatic activity on proline analogs with substitutions at the nitrogen atom, a key structural feature of this compound.

The biosynthesis of 4-alkyl-L-proline derivatives (APDs) in various microorganisms is another testament to the enzymatic machinery available for modifying the proline ring. A common set of six proteins, Apd1–Apd6, is responsible for the formation of these unique proline analogs from L-tyrosine. This pathway underscores the existence of specialized enzymes capable of installing alkyl substituents onto the proline core.

Although direct evidence for the biotransformation of this compound is lacking, the existing body of research on other proline derivatives allows for informed speculation. It is plausible that enzymes with promiscuous substrate specificities, such as certain cytochrome P450 monooxygenases or other oxidoreductases, could potentially hydroxylate the piperidinyl or pyrrolidine rings of the molecule. Similarly, the N-substituted nature of this compound might make it a substrate for enzymes analogous to those involved in the metabolism of other N-alkylated compounds.

The following tables summarize key research findings on the enzymatic modification of various proline derivatives, providing a comparative basis for considering the potential biotransformation of this compound.

Table 1: Enzymatic Modification of N-Terminal Proline Residues

| Enzyme | Source Organism | Substrate(s) | Modification Type | Product(s) | Reference(s) |

| Tyrosinase (abTYR) | Agaricus bisporus | N-terminal proline residues, phenols, catechols | Oxidative coupling | Proline-conjugated o-quinones | nih.govberkeley.educhemrxiv.org |

Table 2: Enzymatic Modifications of the Proline Ring

| Enzyme | Source Organism | Substrate(s) | Modification Type | Product(s) | Reference(s) |

| Proline Dehydrogenase (PRODH) | Various | L-Proline, Thiazolidine-4-carboxylate | Oxidation | Δ¹-Pyrroline-5-carboxylate and related compounds | |

| Proline Racemase (ProR) | Various bacteria and parasites | L-Proline | Racemization | D-Proline | libretexts.org |

| Hydroxyproline Epimerase (HypE) | Various bacteria | trans-4-Hydroxy-L-proline | Epimerization | cis-4-Hydroxy-D-proline | libretexts.org |

| Apd1-Apd6 Enzyme Cassette | Various microorganisms | L-Tyrosine | Alkylation and cyclization | 4-Alkyl-L-proline derivatives |

Table 3: Enzymatic Resolution of N-Substituted Proline Derivatives

| Enzyme Class | Substrate(s) | Modification Type | Product(s) | Reference(s) |

| Lipases | N-substituted-β-proline esters | Enantioselective hydrolysis | Enantiopure N-substituted-β-prolines and corresponding esters |

Advanced Structural Investigations and Conformational Analysis

X-ray Crystallography of 1-(4-piperidinyl)-L-proline Derivatives and Metal Complexes

X-ray crystallography stands as a definitive method for determining the precise atomic arrangement of molecules in their crystalline state. This technique has been instrumental in understanding the structure of proline-containing compounds and their coordination with metal ions.

The coordination of L-proline and its derivatives with metal ions often results in complexes with distinct geometries and properties. researchgate.net In these complexes, L-proline typically acts as a bidentate chelating agent, coordinating with metal ions through the nitrogen and oxygen atoms of its amino and carboxyl groups, respectively. researchgate.netresearchgate.net The synthesis of transition metal complexes with L-proline has been achieved through methods like thermal heating, yielding compounds that can be characterized by techniques including X-ray diffraction (XRD). researchgate.netresearchgate.net

Table 1: Hypothetical Crystallographic Data for a Metal Complex of a this compound Derivative

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the crystal lattice. |

| Space Group | P2₁/n | The space group defines the specific symmetry elements of the unit cell. |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 9.8 Å | The lengths of the edges of the unit cell. |

| Coordination Geometry | Distorted Octahedral | The arrangement of ligand atoms around the central metal ion. |

| Metal-Ligand Bonds | M-O, M-N | Indicates the atoms from the ligand that are bonded to the metal center. mdpi.com |

Spectroscopic Characterization (NMR, CD) for Structural Elucidation

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful tools for investigating molecular structure and conformation in solution.

NMR spectroscopy is indispensable for determining the structure of new chemical entities. In the context of drug discovery, many bioactive molecules are nitrogen-containing heterocycles. nih.gov Research into novel inhibitors of protein-protein interactions has identified compounds where a 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl substituent is crucial for their biological activity. researchgate.netmdpi.com The synthesis of these complex molecules, which may incorporate a this compound-like scaffold, relies heavily on spectroscopic techniques for structural confirmation. mdpi.com One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allow for the complete assignment of proton and carbon signals, confirming the connectivity and constitution of newly synthesized heterocyclic structures. mdpi.com

Table 2: Spectroscopic Data for a Novel Heterocyclic Derivative

| Technique | Observation | Interpretation |

| ¹H NMR | Chemical shifts and coupling constants | Provides information on the electronic environment and connectivity of protons. |

| ¹³C NMR | Chemical shifts of carbon atoms | Reveals the carbon skeleton of the molecule. |

| COSY | Correlation between coupled protons | Identifies neighboring protons in the structure. |

| HMBC | Correlation between protons and carbons over 2-3 bonds | Helps to piece together the molecular framework. |

| Mass Spectrometry | Molecular ion peak ([M+H]⁺) | Confirms the molecular weight of the synthesized compound. mdpi.com |

Structure-Affinity-Relationship Studies for Biological Activity

Understanding the relationship between a molecule's structure and its biological activity (Structure-Affinity Relationship, SAR) is a cornerstone of medicinal chemistry. For proline analogs, SAR studies aim to identify the structural features that are critical for binding to a biological target and eliciting a desired response.

Studies on inhibitors of enzymes like proline dehydrogenase (PRODH) have explored how modifications to the proline ring affect binding affinity. nih.govrsc.org These studies investigate the importance of the carboxylate group, the tolerance of the active site for different ring sizes, and the role of specific hydrogen bonds. nih.govrsc.org In other contexts, research has shown that for certain classes of compounds, a 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl substituent is essential for activity, indicating that the piperidinyl moiety plays a critical role in target recognition. researchgate.netmdpi.com SAR studies systematically modify different parts of the lead compound, such as the proline ring, the piperidinyl group, and any linkers, to map the key interactions with the target protein. This information is crucial for designing more potent and selective inhibitors.

Table 3: Illustrative Structure-Affinity-Relationship (SAR) Data

| Compound Modification | Target Affinity (e.g., IC₅₀) | Interpretation |

| Parent Compound (this compound derivative) | 10 µM | Baseline activity. |

| Replacement of piperidine (B6355638) with pyrrolidine (B122466) | 2.8 µM mdpi.com | A smaller ring is well-tolerated and may improve binding. |

| Replacement of piperidine with cyclohexyl | > 50 µM | The basic nitrogen of the piperidine ring may be crucial for interaction. mdpi.com |

| Modification of the carboxylate group to an ester | Inactive | The carboxylate group is likely essential for a key ionic interaction with the target. nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations provide a microscopic view of the electronic structure and geometry of molecules. These methods are fundamental to predicting molecular properties and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study proline and its derivatives.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to analyze the structural differences between various proline-related catalysts and their transition states in reactions like the aldol (B89426) reaction. nih.govresearchgate.net These studies help in understanding the subtle influences of catalyst structure on reaction stereoselectivities. researchgate.net For instance, investigations into proline analogs have explored how modifications to the proline ring affect catalytic efficiency and stereochemical outcomes. nih.gov

Computational studies using DFT have also been instrumental in understanding how cocatalysts that form hydrogen bonds with proline can enhance its acidity and, consequently, its catalytic activity. compchemhighlights.org The M06-2X functional with a large basis set, combined with a solvent model (SMD), has been used to calculate the deprotonation energies and pKa shifts of proline in the presence of various hydrogen-bond-donating cocatalysts. compchemhighlights.org These calculations have shown significant decreases in proline's pKa, highlighting the importance of these interactions in enhancing catalytic performance. compchemhighlights.org

In a study on peptide functionalization, DFT calculations (B3LYP/def2-TZVPP with GD3BJ dispersion correction) were used to determine the relative electronic energies of different isomers formed by the binding of an anion to a dipeptide containing proline. acs.org The results indicated that binding at the carboxyl/carboxylate group is thermochemically preferred over binding at the proline ring or other sites. acs.org

Table 1: Examples of DFT Functionals and Basis Sets Used in Proline Studies

| Study Focus | DFT Functional | Basis Set | Software | Reference |

|---|---|---|---|---|

| Aldol reaction stereoselectivities | B3LYP | 6-31G(d,p) | Gaussian 98/03 | nih.govresearchgate.net |

| pKa shifts with cocatalysts | M06-2X // B3LYP | 6-311++G(2df,2p) // 6-31+G(d) | Not Specified | compchemhighlights.org |

| Peptide functionalization | B3LYP with GD3BJ | def2-TZVPP | Gaussian 16 | acs.org |

| Geometric properties of inhibitors | B3LYP | 6-31G* | SPARTAN '18 | nih.gov |

Ab initio molecular dynamics (AIMD) is a simulation method in which the forces between atoms are calculated "from first principles" using quantum mechanics. canada.ca This approach allows for the study of the dynamic behavior of molecules, including conformational changes and reactions at finite temperatures. ornl.gov

AIMD simulations have been used to study the behavior of proline in aqueous solutions. These simulations provide insights into how proline affects the structure of water and its own aggregation behavior, which is crucial for its role as a compatible osmolyte. nih.gov Such studies typically employ DFT to calculate the forces at each step of the dynamics simulation. nih.gov For example, AIMD simulations can be run using the NVT ensemble to maintain a constant temperature, allowing for the exploration of the potential energy surface and the identification of low-energy conformations. nih.gov

The technique has also been applied to understand the interactions between biomolecules and surfaces. For instance, AIMD was used to simulate the adsorption of phosphocholine (B91661) on a calcium oxalate (B1200264) surface, a process relevant to the formation of kidney stones. nih.gov These simulations can reveal detailed information about binding energies and the rearrangement of molecules on surfaces over time. nih.gov

Computational Modeling of Catalytic Mechanisms and Selectivity

Computational modeling is a key tool for understanding how organocatalysts like proline and its derivatives function. It allows researchers to investigate reaction pathways, identify key intermediates and transition states, and predict the outcome of reactions.

The stereochemical outcome of many proline-catalyzed reactions is determined at the transition state of the C-C bond-forming step. rsc.org Computational chemists have extensively studied these transition states to explain the high enantioselectivity observed in reactions such as the aldol, Mannich, and Michael reactions. researchgate.netrsc.org

The widely accepted mechanism for the proline-catalyzed aldol reaction involves the formation of an enamine intermediate. wikipedia.orglibretexts.org The transition state is often depicted as a six-membered, chair-like structure, similar to the Zimmerman-Traxler model, where the carboxyl group of proline plays a crucial role in stabilizing the transition state through hydrogen bonding. wikipedia.orglibretexts.org This hydrogen bonding helps to lock the conformation of the transition state, leading to a preferential attack on one face of the aldehyde. youtube.com

DFT calculations have been used to compare the energies of different possible transition states, allowing for the prediction of the major product isomer. nih.gov For example, in the aldol reaction between acetone (B3395972) and benzaldehyde, calculations can show why the attack of the enamine on the re-face of the aldehyde is favored over the si-face, leading to the observed (S)-enantiomer. nih.gov

Computational models are not only used to explain observed selectivities but also to predict them for new reactions and catalysts. By calculating the energy barriers for different reaction pathways, chemists can predict which products will be formed preferentially.

In the context of proline catalysis, computational studies have successfully predicted the enantiomeric excess (ee) for various aldol reactions. researchgate.net These predictions are based on the energy difference between the transition states leading to the (R) and (S) products. The trends in stereoselectivity can often be accurately predicted using DFT at levels like B3LYP/6-31G(d,p). researchgate.net

Furthermore, computational studies have explored how modifications to the proline catalyst, such as the introduction of substituents on the pyrrolidine (B122466) ring, can influence both chemoselectivity and enantioselectivity. nih.govnih.govacs.org These studies guide the rational design of new, more efficient, and selective organocatalysts. researchgate.net For instance, the introduction of electron-withdrawing groups at the 4-position of proline can induce stereoelectronic effects that bias the ring pucker, which in turn influences the catalyst's conformation and the stereochemical outcome of the reaction. nih.govacs.org

Electronic Structure and Property Predictions

Quantum chemical calculations are fundamental for predicting the electronic properties of molecules, which govern their reactivity and interactions.

Studies on proline-containing peptides have used ab initio calculations to analyze their vibrational spectra. nih.gov By calculating the vibrational frequencies and modes, researchers can assign specific bands in experimental infrared spectra, such as the strong band observed around 1450 cm⁻¹ in proline-rich proteins, which is attributed to the C-N stretching mode of the proline residue. nih.gov

Analysis of stereoelectronic effects in 4-substituted prolines shows that electron-withdrawing substituents favor a gauche relationship between the substituent and the amide bond due to stabilizing hyperconjugative interactions. nih.gov These subtle electronic effects have a significant impact on the conformational preferences of the proline ring and, consequently, its behavior in a peptide chain or as a catalyst. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel 1-(4-piperidinyl)-L-proline-based Catalytic Systems

The L-proline moiety is a well-established and powerful organocatalyst, capable of initiating various chemical transformations through enamine or iminium intermediates. researchgate.net Future research is expected to leverage this inherent reactivity by designing novel catalytic systems centered around the this compound framework.

One promising direction is the development of heterogeneous catalysts. By anchoring or immobilizing this compound onto solid supports, such as metal-organic frameworks (MOFs) or polymers, researchers can create catalysts that are easily separable from the reaction mixture, reusable, and more suitable for industrial-scale processes. This approach has been successfully demonstrated with L-proline itself, where its modification and integration into a Zr-based MOF yielded a highly efficient and reusable catalyst for the synthesis of complex heterocyclic compounds like dihydropyrano[3,2-c]chromenes. nih.govnih.gov The piperidine (B6355638) unit in this compound offers a convenient handle for such immobilization, potentially leading to catalysts with enhanced stability and activity.

These novel catalytic systems could find application in a wide array of organic reactions, including:

Asymmetric Aldol (B89426) and Mannich Reactions: Building on proline's known success in these carbon-carbon bond-forming reactions. nih.gov

Michael Additions: Creating chiral products with high enantioselectivity. nih.gov

Domino/Cascade Reactions: Facilitating the synthesis of complex molecules in a single pot, which is an efficient and economical approach. researchgate.net

The development of such catalysts aligns with the growing demand for more efficient and sustainable chemical synthesis methods.

| Catalyst System | Reaction Type | Key Advantages | Research Finding |

| L-proline modified Zr-based MOF | One-pot synthesis of dihydropyrano[3,2-c]chromenes | High yields, short reaction times, reusability, simple separation. nih.govnih.gov | The catalyst demonstrated better efficiency compared to previously reported protocols for the three-component condensation reaction. nih.gov |

| L-proline (organocatalyst) | Synthesis of α-cyano bis(indolyl)chalcones | Environmentally benign, metal-free conditions, high yields (90-95%). rsc.org | Proved effective in catalyzing the reaction between appropriate aldehydes and 3-cyanoacetylindoles. rsc.org |

| L-proline (organocatalyst) | Domino Reactions | Rapid access to complex molecules, eco-friendly by reducing waste from intermediate purification steps. researchgate.net | Can initiate reactions through various mechanisms (iminium, enamine) to build diverse heterocyclic systems. researchgate.net |

Exploration of New Chemical Space in Drug Discovery Utilizing the Scaffold

The this compound scaffold is a "privileged structure" in medicinal chemistry, combining two moieties frequently found in approved drugs. enamine.netresearchgate.netnih.gov The piperidine ring is the third most common nitrogen heterocycle in FDA-approved drugs, valued for its ability to improve solubility and other pharmacokinetic properties. researchgate.net The proline ring provides conformational rigidity and stereochemical control, which are crucial for selective binding to biological targets. nih.gov

Future drug discovery efforts will focus on using this scaffold as a starting point to explore new chemical space. niper.gov.indigitellinc.com By systematically modifying the scaffold—adding various functional groups to the piperidine nitrogen, the proline ring, or the carboxylic acid—chemists can generate large libraries of diverse molecules. This strategy, known as scaffold hopping, aims to create novel compounds with unique biological activities or improved properties over existing drugs. niper.gov.in

The potential therapeutic applications are vast, given the wide range of targets for which proline and piperidine derivatives have been developed. For instance, proline analogues are key components in drugs targeting a variety of conditions, nih.gov while aminoproline scaffolds have been used to create modulators of integrin receptors involved in cancer and inflammation. mdpi.com The this compound framework could be exploited to develop new inhibitors or modulators for targets in areas such as:

Oncology

Infectious Diseases

Central Nervous System (CNS) Disorders

Metabolic Diseases

| Scaffold Component | Role in Drug Discovery | Example Application | Citation |

| Proline Analogues | Versatile building blocks for small-molecule drugs and peptides; provide stereochemical control. | Used in over 15 FDA-approved drugs, including recent approvals like nirmatrelvir (B3392351) and danicopan. | enamine.netnih.gov |

| Piperidine Ring | Considered a "privileged scaffold"; improves physicochemical properties like solubility and basicity. | Incorporated into numerous drugs to optimize receptor interactions and pharmacokinetic profiles. | researchgate.net |

| Pyrrolidine (B122466) Ring (Proline Core) | Saturated scaffold that allows for efficient exploration of 3D pharmacophore space due to its non-planarity. | Used to obtain compounds for treating human diseases by providing stereochemical diversity. | nih.gov |

| 4-Aminoproline (Amp) | Used as a conformation-inducing scaffold to build peptidomimetics. | Employed to develop novel ligands targeting integrin receptors. | mdpi.com |

Advanced Computational Design and Optimization of Derivatives

As researchers explore the chemical space around the this compound scaffold, advanced computational methods will play a critical role in guiding the design and optimization of new derivatives. In silico techniques can predict how structural modifications will affect a molecule's properties, saving significant time and resources compared to traditional synthesis and screening.

Key computational approaches include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor. It can be used to design derivatives of this compound that fit more snugly into a target's binding site, potentially increasing potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the scaffold and its interactions with the target and surrounding solvent. This is particularly important for the non-planar piperidine and proline rings. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in a molecule's structure with changes in its biological activity. These models can be built for a series of this compound derivatives to predict the activity of new, unsynthesized compounds.

ADME/Tox Prediction: Computational tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of new derivatives. This allows chemists to filter out compounds with likely poor pharmacokinetic properties or toxicity issues early in the design process. niper.gov.in

By integrating these computational tools, researchers can create a more efficient "design-make-test-analyze" cycle, accelerating the journey from a promising scaffold to a potential drug candidate.

| Computational Method | Application for this compound Derivatives | Desired Outcome |

| Molecular Docking | Predict binding mode and affinity to a specific biological target. | Design of derivatives with enhanced potency and selectivity. |

| Molecular Dynamics (MD) | Analyze conformational flexibility and stability of the scaffold-target complex. | Understand the dynamic interactions and the role of stereochemistry in binding. |

| QSAR Modeling | Correlate structural features with biological activity across a series of derivatives. | Predict the activity of novel compounds and prioritize synthesis efforts. |

| ADME/Tox Prediction | Forecast pharmacokinetic properties and potential toxicity. | Early identification and removal of candidates with poor drug-like properties. |

Integration with Green Chemistry Principles (e.g., Deep Eutectic Solvents)

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which emphasize the reduction of waste, use of safer solvents, and energy efficiency. The this compound compound and its derivatives are well-suited for integration into these sustainable practices.

A particularly exciting area of research is the use of Deep Eutectic Solvents (DES). jru-b.com DES are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form a liquid with a much lower melting point than the individual components. nih.gov They are often biodegradable, non-toxic, and have low volatility, making them attractive green alternatives to traditional organic solvents. jru-b.com

L-proline itself has been used as a component in a DES. A study demonstrated the formation of a DES from protonated L-proline (the HBA) and xylitol (B92547) (the HBD), which was then used as a polar stationary phase for gas chromatography. researchgate.net Given its structure, this compound could potentially serve as either an HBA (via its carboxyl group and nitrogen atoms) or an HBD (if protonated) to form novel DES.

The synergy between catalysis and green solvents offers another promising frontier. Future work could involve:

Using a DES as the reaction medium for a catalytic process that employs a this compound-based catalyst.

Designing a DES where this compound is not only a component of the solvent but also the catalyst itself, creating a "catalytic solvent" system.

This integration aligns with multiple green chemistry principles by combining catalysis with an environmentally benign solvent system, potentially leading to cleaner, more efficient, and sustainable chemical manufacturing processes. researchgate.net

| DES Component | Type | Example System | Key Property/Application | Citation |

| Protonated L-proline | Hydrogen Bond Acceptor (HBA) | L-proline-xylitol (5:1 molar ratio) | A polar stationary phase for gas chromatography with high stability. | researchgate.net |

| Choline Chloride | Hydrogen Bond Acceptor (HBA) | Choline chloride-carboxylic acids | Good solvents for metal oxides with properties similar to ionic liquids. | nih.gov |

| Glucose-Urea | Not specified | Glucose-Urea DES | An inexpensive and effective green reaction medium for the synthesis of piperidin-4-one derivatives. | researchgate.net |

Q & A

Q. Methodological Guidance

- GC-MS/NMR : Quantify purity and confirm molecular structure (e.g., bezitramide metabolite analysis in ).

- IR spectroscopy : Identify functional groups (e.g., carbonyl stretches in ’s acylated piperidines).

- Polarimetry : Determine enantiomeric excess for chiral centers .

How can researchers resolve contradictions in reported synthetic yields?

Q. Data Contradiction Analysis

- Reaction condition optimization : Vary catalysts (e.g., palladium for hydrogenolysis) or solvents (DMF vs. THF).

- Reproducibility checks : Validate protocols using independent labs (e.g., ’s spiro-piperidine synthesis).

- Meta-analysis : Compare literature data using platforms like Reaxys or SciFinder .

What in vitro models are suitable for evaluating pharmacological activity?

Q. Experimental Design

- Receptor-binding assays : Use transfected HEK293 cells expressing target receptors (e.g., 5-HT4 in ).

- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS.

- Toxicity screening : Assess cytotoxicity in primary hepatocytes .

How is the absolute configuration of chiral centers determined?

Q. Structural Analysis

- X-ray crystallography : Resolve crystal structures (e.g., ’s protected hydroxyproline derivatives).

- Chiral derivatization : Use Marfey’s reagent to separate enantiomers via HPLC.

- Circular dichroism (CD) : Compare optical activity with known standards .

What factors affect the stability of this compound under experimental conditions?

Q. Stability Considerations

- pH sensitivity : Test degradation kinetics in buffers (pH 3–9).

- Temperature : Store at –20°C in anhydrous DMSO (see ’s mp/bp data).

- Light exposure : Use amber vials for light-sensitive intermediates .

How to design metabolite identification studies for this compound?

Q. Metabolic Pathway Analysis

- Radiolabeling : Synthesize ¹⁴C-labeled analogues for tracer studies.

- High-resolution MS/MS : Fragment ions to identify metabolic products (e.g., ’s benzimidazole-2-one metabolite).

- In vivo sampling : Collect urine/blood from animal models post-administration .

What in silico tools predict target interactions of this compound?

Q. Computational Approaches

- Molecular docking : Use AutoDock Vina with PubChem 3D structures ().

- QSAR modeling : Corrogate substituent effects with biological activity (e.g., ’s pKi values).

- ADME prediction : Apply SwissADME for bioavailability estimates .

How to apply the FINER criteria to research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.